Tempo-9-AC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H26N3O2 |

|---|---|

Molecular Weight |

376.5 g/mol |

InChI |

InChI=1S/C23H26N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15H,13-14H2,1-4H3,(H,24,27) |

InChI Key |

AKJOEMIPXKHVDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Tempo-9-AC Mechanism of Action for Hydroxyl Radical Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the use of Tempo-9-AC as a fluorescent probe for the detection of hydroxyl radicals (•OH).

Core Mechanism of Action: An Indirect Detection Pathway

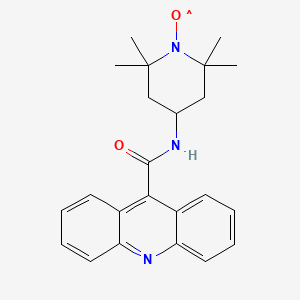

This compound (4-((9-acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl) operates on an indirect mechanism for the detection of hydroxyl radicals. The core principle lies in the fluorescence quenching properties of the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) nitroxide radical. In its native state, the unpaired electron of the TEMPO moiety quenches the fluorescence of the acridine (B1665455) fluorophore.

Crucially, this compound does not directly react with hydroxyl radicals. Instead, the detection process involves a two-step reaction pathway:

-

Generation of Secondary Radicals: Hydroxyl radicals, being highly reactive and short-lived, readily react with scavenger molecules present in the system. When dimethyl sulfoxide (B87167) (DMSO) is used as a scavenger, it reacts with hydroxyl radicals to produce methyl radicals (•CH3).

-

Reaction with this compound: These newly formed, less reactive secondary radicals (e.g., methyl radicals) then react with the TEMPO radical of the this compound molecule. This reaction converts the nitroxide radical into a diamagnetic species, such as a hydroxylamine (B1172632) or an alkoxyamine. This conversion eliminates the quenching effect, leading to a significant increase in the fluorescence intensity of the acridine component.

This indirect detection mechanism, while effective, can result in lower sensitivity compared to probes that react directly with hydroxyl radicals.

Quantitative Data Summary

The following table summarizes the available quantitative data for the use of this compound in hydroxyl radical detection. It is important to note that comprehensive quantitative data for direct calibration against hydroxyl radical concentration is limited in the reviewed literature.

| Parameter | Value | Conditions | Reference |

| Fluorescence Increase | 53% | Porous Tantalum implant in PBS solution. | [1] |

| 122% | Porous Tantalum implant in PBS solution with UV irradiation. | [1] | |

| Excitation Wavelength (Acridine) | ~365-405 nm | Dependent on instrumentation and experimental setup. | [1] |

| Emission Wavelength (Acridine) | ~450-550 nm | Dependent on instrumentation and experimental setup. | |

| Selectivity | Does not react directly with •OH. Reacts with carbon-centered and thiyl radicals. | In vitro assays. | [2] |

| TEMPO moiety can react with superoxide, but this may not lead to a stable fluorescence increase. | Cell-free systems. |

Experimental Protocols

In Vitro Hydroxyl Radical Detection using Fenton Reaction

This protocol describes the use of this compound for the detection of hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ferrous sulfate (B86663) (FeSO₄) solution (e.g., 10 mM in deionized water, freshly prepared)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM in deionized water)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM).

-

Prepare the Fenton reaction mixture by adding FeSO₄ and H₂O₂ to PBS. The final concentrations will need to be optimized for the specific experimental system (e.g., 100 µM FeSO₄ and 1 mM H₂O₂).

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the following in order:

-

PBS to the desired final volume.

-

DMSO to a final concentration of 0.1-1 M.

-

This compound working solution to a final concentration of 10 µM.

-

-

Initiate the reaction by adding the Fenton reagents (FeSO₄ followed by H₂O₂).

-

Immediately place the microplate in a fluorescence microplate reader.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to ~405 nm and the emission wavelength to ~460 nm (optimal wavelengths may vary depending on the instrument).

-

Record the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells containing all components except the Fenton reagents).

-

Plot the fluorescence intensity as a function of time to observe the reaction kinetics.

-

The increase in fluorescence intensity is proportional to the amount of hydroxyl radicals generated.

-

Intracellular Hydroxyl Radical Detection

This protocol provides a general guideline for detecting intracellular hydroxyl radicals using this compound. Optimization of probe concentration and incubation time is crucial for each cell type and experimental condition.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (serum-free for probe loading)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cells of interest cultured in a suitable format (e.g., 96-well plate, chamber slides)

-

Inducer of oxidative stress (e.g., H₂O₂, menadione)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

-

Probe Loading:

-

Wash the cells once with warm, serum-free medium.

-

Prepare a working solution of this compound in serum-free medium at a final concentration of 5-20 µM.

-

Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in the dark.

-

-

Induction of Oxidative Stress:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh, pre-warmed cell culture medium containing the desired concentration of the oxidative stress inducer.

-

Incubate for the desired time period.

-

-

Fluorescence Imaging/Analysis:

-

Microscopy: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the acridine fluorophore (e.g., DAPI or blue filter set).

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence using a flow cytometer with a blue laser for excitation.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells.

-

Compare the fluorescence intensity of treated cells to that of untreated control cells.

-

Visualizations

Figure 1: The indirect mechanism of action for hydroxyl radical detection by this compound.

Figure 2: A generalized experimental workflow for in vitro hydroxyl radical detection.

Figure 3: A typical workflow for detecting intracellular hydroxyl radicals using this compound.

References

An In-depth Technical Guide to the Fluorescence Principle of Tempo-9-AC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind the fluorescent probe Tempo-9-AC, its mechanism of action in detecting radical species, and practical considerations for its use in experimental settings.

Core Fluorescence Principle: A "Turn-On" System via De-quenching

The fluorescence of this compound is based on a sophisticated mechanism of intramolecular fluorescence quenching . In its native state, the molecule is essentially non-fluorescent. The fluorescence is "turned on" in the presence of specific radical species.

Chemical Structure: this compound, or 4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, is comprised of two key functional units:

-

An acridine (B1665455) moiety, which is a potent fluorophore.

-

A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety, which is a stable free radical.

In the intact molecule, the TEMPO radical acts as an efficient quencher of the acridine fluorophore's excited state. This quenching occurs through a collisional mechanism, where the close proximity of the radical to the fluorophore provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus preventing the emission of a photon (fluorescence).

The "turn-on" mechanism is triggered when the TEMPO radical reacts with another radical species. This reaction consumes the TEMPO radical, converting it into a non-radical, diamagnetic species. Without the radical present, the quenching mechanism is eliminated, and the acridine fluorophore can now emit light upon excitation, leading to a significant increase in fluorescence intensity.

Mechanism of Radical Detection

While often generally referred to as a reactive oxygen species (ROS) probe, this compound does not appear to react directly with all ROS with the same efficiency. The literature suggests a more nuanced reactivity profile.

Direct and Indirect Detection:

-

Direct Detection: this compound has been shown to be effective in detecting glutathionyl radicals.[1] It is also presumed to react with other carbon-centered and thiyl radicals.

-

Indirect Detection of Hydroxyl Radicals (•OH): There is evidence that this compound does not react directly with the highly reactive and short-lived hydroxyl radical.[1] Instead, the detection of •OH is likely an indirect process. The hydroxyl radicals first react with other molecules present in the system (such as solvents or biomolecules) to generate more stable secondary radicals (e.g., carbon-centered radicals). These secondary radicals then react with the TEMPO moiety of this compound, leading to the observed increase in fluorescence.

This indirect pathway is a crucial consideration for experimental design and data interpretation, as the fluorescence signal may reflect the presence of these secondary radicals in addition to, or as a proxy for, the initial hydroxyl radicals.

Data Presentation

The following table summarizes quantitative data from a study investigating the generation of free radicals from porous tantalum (Ta) implants.

| Experimental Condition | Analyte | Observed Fluorescence Increase (%) | Reference |

| Porous Tantalum (Ta) implant in Phosphate-Buffered Saline (PBS) | Hydroxyl Radicals (indirectly) | 53% | [2] |

| Porous Ta implant in PBS with UV irradiation | Hydroxyl Radicals (indirectly) | 122% | [2] |

Experimental Protocols

The following provides a generalized experimental protocol for an in vitro assay to measure radical generation from a material surface using this compound. This protocol is based on the principles of fluorescence-based ROS detection and the available information on this compound. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Objective: To quantify the generation of radicals from a material surface in an aqueous solution.

Materials:

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Material sample to be tested

-

Control material (inert surface, e.g., glass)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mM in anhydrous DMSO). Store protected from light at -20°C.

-

On the day of the experiment, prepare a working solution of this compound in PBS. The final concentration should be optimized, but a starting point of 10-50 µM can be considered.

-

-

Experimental Setup:

-

Place the material samples in the wells of the 96-well plate. Include wells with the control material and wells with only PBS (blank).

-

Add the this compound working solution to each well, ensuring the material is fully submerged.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period. The incubation time will depend on the rate of radical generation from the material and should be determined empirically (e.g., through a time-course experiment). Protect the plate from light during incubation.

-

-

Fluorescence Measurement:

-

After incubation, measure the fluorescence intensity using a microplate reader.

-

Excitation Wavelength: Approximately 365-400 nm (for the acridine moiety).

-

Emission Wavelength: Approximately 450-500 nm.

-

Note: Optimal excitation and emission wavelengths should be confirmed experimentally for the specific instrument being used.

-

-

Data Analysis:

-

Subtract the average fluorescence intensity of the blank wells from all other measurements.

-

Calculate the percentage increase in fluorescence for the test material relative to the control material:

-

% Increase = ((Fluorescence_Test - Fluorescence_Control) / Fluorescence_Control) * 100

-

-

Conclusion

This compound is a valuable tool for the detection of specific radical species, operating on a "turn-on" fluorescence principle governed by intramolecular quenching. Its sensitivity to radicals such as glutathionyl and its ability to indirectly detect highly reactive species like hydroxyl radicals make it applicable in various research areas, from materials science to biology. A thorough understanding of its mechanism, particularly the indirect detection pathways, is essential for the accurate design of experiments and interpretation of the resulting data. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

An In-depth Technical Guide to Tempo-9-AC: A Fluorescent Probe for Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tempo-9-AC, chemically known as 4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, is a specialized fluorescent probe designed for the detection of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and superoxide (B77818) (O₂⁻). This stable nitroxyl (B88944) radical plays a crucial role in cellular biology and drug discovery by enabling the visualization and quantification of oxidative stress, a key factor in numerous pathological conditions. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in research and development.

Chemical Structure and Properties

This compound is a hybrid molecule that combines the stable free radical properties of a TEMPO (2,2,6,6-tetramethylpiperidinyloxy) moiety with the fluorescent characteristics of an acridine (B1665455) derivative. The nitroxyl radical on the TEMPO portion acts as a fluorescence quencher. Upon reaction with specific radicals, this quenching effect is diminished, leading to a restoration of fluorescence.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl | PubChem |

| CAS Number | 216393-51-0 | ChemicalBook[1] |

| Molecular Formula | C₂₃H₂₆N₃O₂ | PubChem[2] |

| Molecular Weight | 376.5 g/mol | PubChem[2] |

| Appearance | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | No data available | N/A |

Mechanism of Action: Fluorescence-Based Radical Detection

The functionality of this compound as a fluorescent probe is based on a "turn-on" mechanism. In its native state, the unpaired electron of the nitroxyl radical on the TEMPO moiety quenches the fluorescence of the acridine fluorophore. While it is a probe for hydroxyl radicals, evidence suggests that this compound does not react directly with them. Instead, it is believed to react with secondary radicals, such as carbon-centered or thiyl radicals, which are generated when hydroxyl radicals attack other molecules in the vicinity. This reaction leads to the reduction of the nitroxyl radical, thereby restoring the fluorescence of the acridine group. This indirect detection mechanism is a key aspect of its function.

Caption: Mechanism of radical detection by this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, the general approach involves the coupling of a 4-amino-TEMPO derivative with 9-acridinecarbonyl chloride. The synthesis of the precursor, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), is well-documented and typically involves the reductive amination of 4-oxo-TEMPO.

General Protocol for In Vitro Hydroxyl Radical Detection

This protocol outlines a general procedure for detecting hydroxyl radicals generated in a cell-free system using this compound. This can be adapted for specific experimental needs.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydroxyl radical generating system (e.g., Fenton reagent: FeSO₄ and H₂O₂)

-

Fluorescence microplate reader or spectrofluorometer

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to a concentration of 1-10 mM.

-

Prepare the reaction mixture: In a microplate well or cuvette, add PBS.

-

Add this compound: Add the this compound stock solution to the PBS to a final concentration of 1-10 µM.

-

Initiate hydroxyl radical generation: Add the components of the hydroxyl radical generating system (e.g., FeSO₄ followed by H₂O₂).

-

Measure fluorescence: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the acridine fluorophore (typically in the range of Ex/Em ~358/450 nm, but should be optimized for the specific instrument). An increase in fluorescence intensity indicates the presence of radicals.

Caption: In Vitro ROS detection workflow using this compound.

Applications in Drug Development and Research

The ability of this compound to detect ROS makes it a valuable tool in various stages of drug discovery and development.

-

Target Validation: Investigating the role of oxidative stress in disease models.

-

Compound Screening: Identifying compounds that modulate ROS production or exhibit antioxidant properties. One study demonstrated a 53% increase in the fluorescence intensity of this compound in a solution containing a tantalum implant, indicating the generation of hydroxyl radicals[3].

-

Mechanism of Action Studies: Elucidating whether a drug's therapeutic effect or toxicity is mediated through the generation or suppression of ROS.

-

Toxicology and Safety Pharmacology: Assessing the potential of drug candidates to induce oxidative stress.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, a comprehensive data table with experimental values cannot be provided at this time. Researchers are encouraged to perform their own characterization or consult commercial suppliers for specific product data sheets.

Conclusion

This compound is a powerful fluorescent probe for the detection of hydroxyl and superoxide radicals, offering insights into the complex role of oxidative stress in biological systems. While detailed synthetic and physicochemical data remain somewhat elusive in the public domain, its utility in research and drug development is evident from its application in studying radical generation from biomaterials. As research into oxidative stress continues to expand, the demand for precise and reliable tools like this compound is expected to grow, hopefully leading to a more comprehensive public dataset for this important molecule.

References

introduction to fluorescent probes for oxidative stress

An in-depth technical guide to fluorescent probes for oxidative stress for researchers, scientists, and drug development professionals.

Introduction to Oxidative Stress and its Detection

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive products or repair the resulting damage.[1] While ROS and RNS at physiological levels are crucial for cellular signaling pathways, their overproduction can lead to cellular damage, including the degradation of lipids, proteins, and nucleic acids, and has been implicated in numerous diseases such as cancer, diabetes, and neurodegenerative disorders.[2][3][4]

Fluorescent probes have become indispensable tools for investigating oxidative stress due to their high sensitivity, simplicity, and high spatial and temporal resolution, which allow for real-time monitoring of ROS/RNS in living cells and even in vivo.[1][5][6] These probes offer a significant advantage over traditional methods that often require cell lysis, preventing real-time analysis of dynamic processes.[7]

Classification of Fluorescent Probes for Oxidative Stress

Fluorescent probes for oxidative stress can be broadly categorized into three main types:

-

Small-Molecule Dyes: These are the most commonly used probes due to their ease of use and cell permeability.[5] They typically operate via an irreversible chemical reaction with a specific ROS/RNS, leading to a "turn-on" fluorescent signal. However, a significant challenge with many small-molecule probes is their potential lack of specificity, as they can react with multiple analytes.[8][9]

-

Genetically Encoded Sensors: These probes, such as the HyPer series and roGFP, are proteins engineered to be sensitive to specific redox changes.[5][10] Their key advantages include high specificity and reversibility, enabling the tracking of dynamic changes in ROS levels in real-time within specific cellular compartments.[5]

-

Nanoparticle-Based Probes: These probes offer high stability and can be customized for deep tissue imaging, though their synthesis can be complex.[5]

The sensing mechanisms for these probes often rely on principles like Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), Fluorescence Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][7]

Common Small-Molecule Probes for Specific ROS/RNS

A variety of small-molecule probes have been developed to target specific reactive species involved in oxidative stress.

-

General Oxidative Stress: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a widely used probe for detecting general oxidative stress.[8] Inside the cell, it is hydrolyzed to non-fluorescent DCFH, which is then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10][11] While versatile, DCFH is not specific to a single ROS and can react with peroxyl radicals, hydroxyl radicals, and peroxynitrite.[4][12]

-

Superoxide (B77818) (O₂⁻): Dihydroethidium (DHE) is a popular probe for detecting superoxide.[4] Upon reaction with superoxide, it forms 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[4] A derivative, MitoSOX™ Red, is specifically targeted to the mitochondria, allowing for the measurement of mitochondrial superoxide production, a key event in oxidative stress.[5][10]

-

Hydrogen Peroxide (H₂O₂): Boronate-based probes are highly sensitive to H₂O₂.[13] The reaction involves the conversion of boronate to phenol, which triggers fluorescence.[13] Amplex Red is another common probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent product resorufin.[4][12]

-

Hydroxyl Radical (•OH): As the most reactive and damaging ROS, its detection is critical.[3] Hydroxyphenyl Fluorescein (HPF) is a probe that shows a strong fluorescent response to hydroxyl radicals and peroxynitrite.[12][14]

-

Peroxynitrite (ONOO⁻): This reactive nitrogen species is formed from the rapid reaction of superoxide with nitric oxide (NO).[2] Its overproduction is implicated in numerous diseases.[2][6] Specific fluorescent probes have been developed for its selective detection.[6]

Quantitative Data Summary of Common Fluorescent Probes

The selection of an appropriate probe depends on the specific ROS/RNS of interest and the experimental system. The table below summarizes the key characteristics of several widely used probes.

| Probe Name | Target Species | Excitation (nm) | Emission (nm) | Key Advantages | Common Pitfalls/Disadvantages |

| DCFH-DA | General ROS (H₂O₂, •OH, ROO⁻) | ~495 | ~525 | Widely used, good general indicator.[11][15] | Lacks specificity, prone to auto-oxidation.[8][12] |

| Dihydroethidium (DHE) | Superoxide (O₂⁻) | ~490 / 535 | ~590 / 635 | Specific for superoxide, simple procedure.[4][16][17] | Can be oxidized by other species to form ethidium, which has similar fluorescence.[4] |

| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | ~396 / 510 | ~580 / 595 | Specifically targets mitochondria.[5][10][17] | Using 510 nm excitation can detect non-specific products; 396 nm is more selective.[18] |

| Amplex Red | Hydrogen Peroxide (H₂O₂) | ~560 | ~590 | Highly sensitive and specific when used with HRP.[4][12] | Requires exogenous HRP, cell-impermeable (measures extracellular or released H₂O₂).[4] |

| Hydroxyphenyl Fluorescein (HPF) | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻) | ~490 | ~515 | More specific and stable than DCFH-DA.[14] | Responds to both •OH and ONOO⁻.[12] |

| Singlet Oxygen Sensor Green (SOSG) | Singlet Oxygen (¹O₂) | ~504 | ~525 | Specific for singlet oxygen.[12] | Can be prone to photobleaching. |

| DAF-FM Diacetate | Nitric Oxide (NO) | ~495 | ~515 | Specific for NO.[4] | Signal intensity can be affected by pH. |

Signaling Pathways and Experimental Workflows

Signaling Pathways

ROS are integral components of cellular signaling, particularly in pathways leading to programmed cell death, or apoptosis.

References

- 1. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. masi.eu [masi.eu]

- 6. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. jove.com [jove.com]

- 17. sm.unife.it [sm.unife.it]

- 18. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Tempo-9-AC: A Hypothetical Theranostic Agent for Drug Development

Disclaimer: The compound "Tempo-9-AC" is not a recognized standard chemical name and does not correspond to a commercially available product based on initial searches. This guide is constructed based on the hypothesis that "this compound" refers to a derivative of the stable free radical (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), functionalized with a 9-acridinecarboxylate moiety. The information presented herein is a scientifically informed projection of the properties, synthesis, and potential applications of such a molecule, intended for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the hypothesized molecule, this compound, detailing its core components, potential synthesis, commercial availability of its precursors, and its putative applications in drug development. The document is structured to provide researchers with the necessary information to understand, synthesize, and evaluate this novel compound.

Core Concepts: The Building Blocks of this compound

This compound is envisioned as a hybrid molecule that combines the unique properties of two key chemical scaffolds: the TEMPO radical and the acridine (B1665455) ring system.

-

TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl): A highly stable aminoxyl radical. Its stability arises from the steric hindrance provided by the four methyl groups adjacent to the nitroxide. TEMPO and its derivatives are widely used as catalysts for selective oxidation reactions in organic synthesis, as spin labels in electron paramagnetic resonance (EPR) spectroscopy, and as antioxidants. In biological systems, TEMPO can act as a scavenger of reactive oxygen species (ROS) and has been shown to modulate cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[1]

-

Acridine: A planar, tricyclic aromatic heterocycle. Acridine derivatives are renowned for their ability to intercalate between the base pairs of DNA, a property that forms the basis of their application as anticancer agents.[2][3][4][5][6] Many acridine derivatives are also fluorescent, making them valuable as probes in cell biology and for bio-imaging applications. 9-Acridinecarboxylic acid is a key intermediate for the synthesis of various acridine-based compounds.[7][8]

The combination of these two moieties in a single molecule, this compound, is predicted to yield a compound with dual functionality: the redox-active and signaling-modulatory properties of TEMPO, coupled with the DNA-intercalating and fluorescent characteristics of the acridine core.

Commercial Availability of Precursors

While "this compound" itself is not commercially available, its likely precursors are readily obtainable from various chemical suppliers. Researchers can procure these starting materials to synthesize the target compound.

| Precursor Molecule | Supplier Examples | CAS Number | Typical Purity |

| 4-Hydroxy-TEMPO | Sigma-Aldrich, TCI Chemicals, Alfa Aesar | 2226-96-2 | >98% |

| 9-Acridinecarboxylic acid | Sigma-Aldrich, Combi-Blocks, Oakwood Chemical | 5336-90-3 | >97% |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Sigma-Aldrich, Acros Organics, TCI Chemicals | 538-75-0 | >99% |

| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich, Alfa Aesar, Strem Chemicals | 1122-58-3 | >99% |

Synthesis of this compound: An Experimental Protocol

The following is a proposed synthetic route for this compound, based on standard esterification procedures.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

4-Hydroxy-TEMPO

-

9-Acridinecarboxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a solution of 9-acridinecarboxylic acid (1.0 eq) and 4-hydroxy-TEMPO (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and EPR spectroscopy to confirm its structure and the presence of the stable radical.

Potential Applications in Drug Development

The unique hybrid structure of this compound suggests several promising applications in the field of drug discovery and development.

The acridine moiety can act as a DNA intercalator, inducing apoptosis in cancer cells, while the TEMPO component can modulate the cellular redox environment.[1][4][5] This dual mechanism could lead to synergistic anticancer effects. The intrinsic fluorescence of the acridine core allows for the visualization and tracking of the compound within cells and tissues, enabling its use as a theranostic agent.

Figure 2: Theranostic workflow of this compound.

The fluorescence of the acridine moiety may be quenched by the proximate TEMPO radical.[9] This quenching effect could be sensitive to the redox state of the TEMPO nitroxide. In a reducing environment, the TEMPO radical could be converted to its hydroxylamine (B1172632) form, potentially leading to an increase in fluorescence. This property could be exploited to develop a fluorescent probe for monitoring cellular redox status and oxidative stress.[10]

References

- 1. Nitroxides tempol and tempo induce divergent signal transduction pathways in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Emerging Insights and Innovations in Acridine Derivatives: A Review | Bentham Science [eurekaselect.com]

- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 6. Acridine derivatives as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-ACRIDINECARBOXYLIC ACID HYDRATE | 332927-03-4 [chemicalbook.com]

- 8. Acridine-9-carboxylic Acid Hydrate CAS 5336-90-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Fluorescence quenching by TEMPO: a sub-30 A single-molecule ruler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using a TEMPO-based fluorescent probe for monitoring oxidative stress in living cells - Analyst (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Tempo-9-AC Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tempo-9-AC, systematically known as 4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, is a specialized fluorescent probe designed for the detection of reactive oxygen species (ROS), with a particular sensitivity for hydroxyl radicals (•OH) and superoxide (B77818) (O₂⁻). This molecule acts as a fluorogenic spin trap. In its native state, the inherent fluorescence of the acridine (B1665455) fluorophore is quenched by the TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) radical moiety. Upon reaction with a reactive oxygen species, the radical is quenched, leading to a restoration of fluorescence and providing a detectable signal that correlates with the presence and quantity of ROS.

Alternative Names and Identification

While "this compound" is the common name, the probe is also identified by its full chemical name and various database identifiers.

| Type | Identifier |

| Systematic Name | 4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl free radical[1] |

| Synonyms | starbld0009661, CS-0044378[1] |

| CAS Number | 216393-51-0[2][3] |

| PubChem CID | 90471068[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₃O₂[1] |

| Molecular Weight | 376.5 g/mol [1] |

Quantitative Data: Fluorescence Response

The fluorescence intensity of this compound directly correlates with the amount of ROS it traps. A notable study demonstrated a significant increase in fluorescence upon the detection of hydroxyl radicals generated by a tantalum (Ta) implant in a phosphate-buffered saline (PBS) solution.

| Condition | Fluorescence Intensity Increase (%) |

| PBS-Ta Solution | 53[4] |

| PBS-Ta Solution with UV Irradiation | 122[4] |

This data illustrates the probe's responsiveness to hydroxyl radicals, with UV irradiation enhancing their generation and thus the fluorescent signal.

Experimental Protocols

Objective: To detect the generation of hydroxyl radicals in an aqueous sample.

Materials:

-

This compound fluorescent probe

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sample suspected of generating ROS (e.g., cell culture, chemical reaction)

-

Fluorometer or fluorescence plate reader

-

(Optional) A known source of hydroxyl radicals for a positive control (e.g., Fenton reagent)

-

(Optional) A ROS scavenger for a negative control (e.g., DMSO)

Procedure:

-

Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in PBS. A final concentration of 20 µM has been used in some experimental setups.

-

Sample Incubation: Add the diluted this compound solution to the experimental sample.

-

Incubation: Incubate the mixture for a specific period to allow the probe to react with any generated ROS. This time can be optimized but may range from minutes to hours depending on the rate of ROS production.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. While specific excitation and emission wavelengths for this compound are not widely published, an experiment utilizing the probe with KRed and DsRed proteins used an excitation wavelength of 358 nm.[5] The emission maximum should be determined experimentally but is expected to be in the range typical for acridine derivatives.

-

Data Analysis: Compare the fluorescence intensity of the experimental sample to that of a control sample (without the ROS-generating stimulus) to determine the relative increase in ROS production.

Signaling and Detection Pathway

The fundamental mechanism of this compound involves the quenching and restoration of fluorescence based on its interaction with ROS. This process can be visualized as a straightforward signaling pathway.

Caption: Mechanism of ROS detection by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing this compound to quantify ROS in a sample.

Caption: Workflow for ROS quantification using this compound.

References

In-depth Technical Guide: Safety and Handling of Tempo-9-AC

Disclaimer: There is no publicly available scientific literature or safety data for a compound specifically designated as "Tempo-9-AC." The information provided below is a general framework for handling novel chemical compounds in a research and development setting and should be adapted based on a comprehensive, compound-specific risk assessment.

Compound Identification and Properties

Due to the absence of public data on "this compound," a complete physicochemical and toxicological profile is not available. For any new chemical entity, the following data points are critical for a proper safety assessment and should be determined experimentally.

| Property | Value | Source |

| Molecular Formula | Not Available | N/A |

| Molecular Weight | Not Available | N/A |

| Appearance | Not Available | N/A |

| Solubility | Not Available | N/A |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| pKa | Not Available | N/A |

| LogP | Not Available | N/A |

| LD50 (Oral, Rat) | Not Available | N/A |

| LD50 (Dermal, Rabbit) | Not Available | N/A |

| LC50 (Inhalation, Rat) | Not Available | N/A |

| Mutagenicity (Ames Test) | Not Available | N/A |

| Carcinogenicity | Not Available | N/A |

| Teratogenicity | Not Available | N/A |

Hazard Identification and Risk Assessment

A systematic risk assessment is mandatory before handling any novel compound. The following workflow outlines the necessary steps.

Figure 1: A generalized workflow for assessing the risks of a novel chemical compound.

Exposure Controls and Personal Protective Equipment (PPE)

Given the unknown hazard profile of "this compound," stringent exposure controls are necessary.

| Control Measure | Specification |

| Engineering Controls | All handling of "this compound" in solid or volatile form must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. |

| Personal Protective Equipment (PPE) | - Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.- Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove compatibility should be verified.- Skin and Body Protection: A flame-resistant lab coat. Additional protective clothing may be required based on the scale of the experiment.- Respiratory Protection: Not generally required when using a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain compound integrity.

Figure 2: Logical flow for the safe handling, storage, and disposal of "this compound".

Experimental Protocols

The following are generalized protocols that would be applicable to a novel compound like "this compound" in a drug development context.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a novel compound on cell viability.

Figure 3: A step-by-step workflow for determining the in vitro cytotoxicity of "this compound".

5.2. Signaling Pathway Analysis (Western Blot)

Should "this compound" be hypothesized to interact with a specific signaling pathway, Western blotting can be used to assess changes in protein expression or phosphorylation.

| Step | Procedure |

| 1. Cell Lysis | Treat cells with "this compound" for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. |

| 2. Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. |

| 3. SDS-PAGE | Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel. |

| 4. Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. |

| 5. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. |

| 6. Primary Antibody Incubation | Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. |

| 7. Secondary Antibody Incubation | Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. |

| 8. Detection | Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

| Parameter | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | The thermal decomposition products are unknown and may be hazardous. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

This document serves as a template for the safe handling of a novel compound. All procedures must be reviewed and approved by the institution's Environmental Health and Safety (EHS) department. A comprehensive, compound-specific Safety Data Sheet (SDS) should be authored as soon as sufficient data is available.

Technical Guide: Principle of Fluorescence Detection with Tempo-9-AC for Hydroxyl Radical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and applications of Tempo-9-AC as a fluorescent probe for the detection of hydroxyl radicals (•OH), a key reactive oxygen species (ROS). The guide covers the core mechanism of detection, experimental protocols, and quantitative data interpretation, tailored for professionals in research and drug development.

Introduction: Clarifying "Indirect" Detection with this compound

This compound, or 4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, is a specialized fluorogenic probe used to detect the presence of highly reactive hydroxyl radicals. While often categorized under fluorescence-based detection, the term "indirect" in the context of this compound refers to its multi-step reaction mechanism rather than the classical definition used in techniques like indirect immunofluorescence.

In immunofluorescence, "indirect" signifies a two-step antibody process. With this compound, "indirect" describes a chemical reaction cascade. The probe does not react directly with hydroxyl radicals themselves. Instead, the hydroxyl radicals first interact with other molecules in the environment to produce secondary radicals (such as carbon-centered or thiyl radicals). These secondary radicals then react with this compound, oxidizing it and "turning on" its fluorescence.[1] This indirect mechanism is a key aspect of its function and is visualized in the pathway diagram below.

Core Principle of Detection

This compound is classified as a fluorogenic spin trap. In its native state, the probe is a stable radical and exhibits minimal to no fluorescence. The presence of the unpaired electron in the nitroxide group quenches the fluorescence of the acridine (B1665455) fluorophore.

The detection of hydroxyl radicals occurs through the following process:

-

Generation of Hydroxyl Radicals : In a biological or chemical system, hydroxyl radicals are generated, often as a result of oxidative stress or specific chemical reactions.

-

Formation of Secondary Radicals : The highly reactive and short-lived hydroxyl radicals react with surrounding molecules (e.g., DMSO, glutathione), generating more stable secondary radicals.[2]

-

Oxidation of this compound : These secondary radicals then oxidize the non-fluorescent this compound. This oxidation process eliminates the quenching effect of the free radical.

-

Fluorescence Emission : The oxidized form of this compound is a highly fluorescent molecule. The intensity of the emitted fluorescence is proportional to the amount of hydroxyl radicals that initiated the reaction cascade.

This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making this compound a sensitive tool for detecting hydroxyl radical activity.[2][3]

Quantitative Data and Performance

The fluorescence intensity of this compound is directly related to the concentration of hydroxyl radicals in the system. Below is a summary of quantitative data from a study investigating hydroxyl radical generation from a tantalum (Ta) implant in a phosphate-buffered saline (PBS) solution.

| Condition | Fold Increase in Fluorescence Intensity | Reference |

| PBS with Tantalum Implant (PBS-Ta) | 1.53x (53% increase) | [4] |

| PBS-Ta with UV Irradiation | 2.22x (122% increase) | [4] |

These results demonstrate the probe's ability to quantitatively report on the increased generation of hydroxyl radicals under different experimental conditions.

Experimental Protocols

The following is a generalized protocol for the detection of hydroxyl radicals in an aqueous solution using this compound. This protocol should be optimized for specific experimental conditions, cell types, and instrumentation.

Materials:

-

This compound probe

-

High-purity solvent for stock solution (e.g., DMSO or ethanol)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Experimental samples (e.g., cell cultures, chemical solutions)

-

Positive control (e.g., Fenton reagent - H₂O₂ and Fe²⁺)

-

Negative control (buffer only)

-

Fluorescence microplate reader, fluorometer, or fluorescence microscope

Protocol:

-

Preparation of this compound Stock Solution : Prepare a stock solution of this compound (e.g., 1-10 mM) in an appropriate solvent like DMSO. Store protected from light at -20°C.

-

Preparation of Working Solution : On the day of the experiment, dilute the stock solution to the final desired working concentration in the assay buffer. The optimal concentration should be determined empirically but typically ranges from 10-100 µM.

-

Sample Preparation : Prepare the experimental samples in a suitable format (e.g., 96-well plate). This may include cells in culture medium or chemical solutions in buffer. Include positive and negative controls.

-

Probe Loading : Add the this compound working solution to each sample well and mix gently.

-

Incubation : Incubate the samples for a predetermined period (e.g., 30-60 minutes) at the desired temperature (e.g., 37°C for cellular assays), protected from light.

-

Induction of ROS (if applicable) : If studying induced oxidative stress, add the inducing agent after the probe loading and incubation period.

-

Fluorescence Measurement : Measure the fluorescence intensity using a suitable instrument. For acridine-based fluorophores, excitation is typically around 358 nm and emission around 461 nm, but optimal wavelengths should be confirmed for the specific instrument and buffer system.

Applications in Research and Drug Development

The ability of this compound to specifically report on hydroxyl radical activity makes it a valuable tool in several areas:

-

Oxidative Stress Research : Investigating the role of hydroxyl radicals in various disease models and cellular pathways.

-

Drug Discovery and Development : Screening compounds for antioxidant properties or, conversely, for pro-oxidant effects in applications like photodynamic therapy.

-

Toxicology : Assessing the potential of new chemical entities or environmental agents to induce oxidative damage.

-

Materials Science : Evaluating the generation of ROS from biomaterials or nanoparticles, as demonstrated in the study of tantalum implants.[4]

Conclusion

This compound provides a sensitive and specific method for the fluorescence-based detection of hydroxyl radicals. Its indirect, "turn-on" mechanism offers a high signal-to-noise ratio, suitable for quantitative analysis in a variety of research and development settings. Understanding its unique principle of operation is crucial for the proper design and interpretation of experiments aimed at elucidating the role of this highly reactive oxygen species.

References

- 1. researchgate.net [researchgate.net]

- 2. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Properties of Tempo-9-AC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tempo-9-AC, chemically known as 4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, is a fluorescent molecular probe that combines the environmentally sensitive fluorophore, acridine (B1665455), with the stable nitroxide radical, TEMPO. This unique structure allows it to function as a sensitive detector of reactive oxygen species (ROS), particularly hydroxyl radicals. The TEMPO moiety acts as a quencher of the acridine fluorescence. Upon reaction with free radicals, the quenching is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescent response makes this compound a valuable tool in studies of oxidative stress and radical-mediated biological processes.

This technical guide provides a comprehensive overview of the core spectral properties of this compound, detailed experimental protocols for its characterization, and insights into its potential applications in biological research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₆N₃O₂ | [1] |

| Molecular Weight | 376.47 g/mol | [2] |

| Exact Mass | 376.20250208 Da | [1] |

| Appearance | Not explicitly stated, likely a colored solid | |

| CAS Number | 216393-51-0 | [2][3] |

Spectral Properties

The spectral characteristics of this compound are central to its function as a fluorescent probe. The acridine core is a well-known fluorophore, and its properties are modulated by the attached TEMPO radical.

UV-Vis Absorbance

Fluorescence Emission

The fluorescence of the acridine moiety in this compound is quenched by the paramagnetic TEMPO radical. This quenching is relieved upon reaction of the TEMPO radical with other radical species, leading to an increase in fluorescence emission. One study demonstrated a 53% increase in the fluorescence intensity of this compound in a phosphate-buffered saline solution containing tantalum, which is known to generate hydroxyl radicals. This increase was further enhanced to 122% upon UV irradiation, which promotes radical formation.[4]

While the exact excitation and emission maxima, as well as the fluorescence quantum yield of this compound, are not widely published, general characteristics of acridine derivatives suggest excitation in the violet-to-blue region and emission in the blue-to-green region of the spectrum.

A summary of the expected spectral properties is provided in Table 2.

| Parameter | Expected Range/Value | Notes |

| Absorbance Maximum (λ_max_) | 350 - 450 nm | Based on data for acridine derivatives. |

| Molar Absorptivity (ε) | Data not available | |

| Emission Maximum (λ_em_) | 450 - 550 nm | Expected to be higher than the absorbance maximum. |

| Fluorescence Quantum Yield (Φ_F_) | Low (quenched state), increases upon reaction with radicals | Data not available for the absolute values. |

| Stokes Shift | Data not available | The difference between the emission and absorbance maxima. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor 4-amino-TEMPO and the characterization of this compound's spectral properties.

Synthesis of 4-amino-TEMPO

A detailed, two-step synthesis protocol for 4-amino-TEMPO, a key precursor for this compound, has been described.[5]

Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

-

In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine (B32323) in 10 mL of diethyl ether (Et₂O).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.08 mL (15.36 mmol) of acetic anhydride (B1165640) dropwise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.

-

Remove the solvent under reduced pressure.

-

Wash the precipitate with acetone (B3395972) and dry to obtain 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297).

-

In a separate 250 mL round-bottomed flask, mix 500 mg (1.92 mmol) of the acetamide (B32628) acetate with 20 mL of a 5% aqueous sodium carbonate solution.

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate.

-

Cool the solution to 0-4 °C in an ice bath.

-

Slowly add 1.58 mL (51.58 mmol) of cold 30% aqueous hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 72 hours.

-

Filter the resulting orange suspension.

-

Saturate the filtrate with sodium carbonate to form an additional orange precipitate.

-

Filter and dry the combined precipitates to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide as bright orange crystals.

Step 2: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-amine (4-amino-TEMPO)

-

Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 mL of a 15% aqueous potassium hydroxide (B78521) solution.

-

Heat the solution to reflux for 36 hours.

-

Cool the solution to room temperature and saturate it with potassium carbonate.

-

Extract the product with diethyl ether.

-

Collect the organic phase, dry it over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain 4-amino-TEMPO as a red liquid that crystallizes upon cooling.

Characterization of Photophysical Properties

The following is a general protocol for characterizing the photophysical properties of a fluorescent probe like this compound, adapted from a guide for acridinone-based probes.[6]

Objective: To determine the fundamental spectral properties of this compound.

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO).

-

A range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

-

UV-Vis spectrophotometer.

-

Fluorometer.

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

Procedure:

-

Sample Preparation: Prepare dilute solutions of this compound in the different solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the probe in each solvent to determine the maximum absorption wavelength (λ_abs_max_).

-

Fluorescence Spectroscopy:

-

Excite the sample at its λ_abs_max_.

-

Record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em_max_).

-

Calculate the Stokes shift (the difference between λ_em_max_ and λ_abs_max_).

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φ_F_) can be determined relative to a well-characterized standard.

-

Measure the absorbance and integrated fluorescence intensity of both the this compound sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Use the following equation to calculate the quantum yield of the sample: Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

"sample" and "std" refer to the sample and the standard, respectively.

-

-

Mass Spectrometry Analysis

The following is a general protocol for the mass spectrometric analysis of acridine derivatives, which can be applied to this compound.[7]

Objective: To confirm the molecular weight and purity of this compound.

Materials:

-

Purified this compound sample.

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

-

Appropriate solvents for sample dissolution and matrix for MALDI-TOF.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., acetonitrile, methanol). The concentration should be in the low micromolar to nanomolar range.

-

For ESI-MS, the sample can be directly infused or injected via an LC system.

-

For MALDI-TOF, the sample solution is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto the MALDI target plate.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the appropriate mass range.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of this compound.

-

Analyze the isotopic pattern to further confirm the elemental composition.

-

Assess the purity of the sample by looking for the presence of other significant peaks.

-

EPR Spectroscopy

The following is a general protocol for the EPR spectroscopic analysis of nitroxide radical probes like this compound.[8]

Objective: To confirm the presence and characterize the environment of the nitroxide radical in this compound.

Materials:

-

This compound sample.

-

EPR spectrometer (X-band).

-

EPR sample tubes (e.g., quartz capillaries).

-

Solvent for dissolving the sample.

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent. The choice of solvent can influence the mobility of the radical and thus the EPR spectrum.

-

Transfer the solution to an EPR sample tube.

-

-

EPR Spectrum Acquisition:

-

Place the sample tube in the EPR spectrometer's resonant cavity.

-

Record the continuous-wave (cw) EPR spectrum at room temperature. Typical parameters for an X-band spectrometer would be a microwave frequency of ~9.5 GHz and a magnetic field sweep of ~100 Gauss centered around 3400 Gauss.

-

-

Data Analysis:

-

The EPR spectrum of a nitroxide radical typically shows a three-line pattern due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.

-

The shape and width of these lines are sensitive to the rotational motion of the nitroxide radical. In a low-viscosity solvent, a sharp, well-resolved three-line spectrum is expected. In a more viscous environment or when attached to a larger molecule, the lines will broaden.

-

The g-factor and the hyperfine coupling constant (A_N_) can be determined from the spectrum, providing information about the electronic environment of the radical.

-

Signaling Pathways and Biological Interactions

While specific signaling pathways directly modulated by this compound have not been extensively documented, the broader class of TEMPO-containing molecules is known to interact with cellular redox signaling pathways. TEMPO and its derivatives are recognized as superoxide (B77818) dismutase (SOD) mimetics and can scavenge various reactive oxygen species.[9] This antioxidant activity can influence signaling cascades that are sensitive to the cellular redox state.

It is plausible that by scavenging ROS, this compound could indirectly affect pathways such as:

-

MAPK (Mitogen-Activated Protein Kinase) pathway: ROS are known to be involved in the activation of various MAPK signaling cascades, which regulate cell proliferation, differentiation, and apoptosis.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: The activation of this key inflammatory signaling pathway is often dependent on intracellular ROS levels.

The interaction of this compound with hydroxyl radicals, its primary detection target, is a key chemical interaction that underlies its function as a fluorescent probe.

Conclusion

This compound is a promising fluorescent probe for the detection of hydroxyl radicals and the study of oxidative stress. Its spectral properties, characterized by fluorescence quenching in the native state and a "turn-on" response upon reaction with radicals, make it a sensitive tool for biological investigations. While specific quantitative spectral data for this compound is not yet widely available, the experimental protocols outlined in this guide provide a clear path for its characterization and application. Further research into the specific interactions of this compound with cellular signaling pathways will undoubtedly expand its utility in the fields of drug discovery and biomedical research.

References

- 1. 4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl free radical | C23H26N3O2 | CID 90471068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 216393-51-0 [m.chemicalbook.com]

- 3. This compound | 216393-51-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Tempo-9-AC's Interaction with Radical Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical basis for the reaction of Tempo-9-AC (4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidine-1-oxyl) with radical species. This compound, a derivative of the stable nitroxide radical TEMPO, serves as a valuable tool in the study of oxidative stress due to its ability to act as a radical scavenger and a fluorescent probe. This document elucidates the core antioxidant mechanisms of nitroxides, details the specific reactivity of this compound, presents quantitative kinetic data, outlines experimental protocols for assessing radical scavenging activity, and visualizes key pathways and workflows.

Core Antioxidant Mechanisms of Nitroxide Radicals

The antioxidant activity of nitroxide radicals, including this compound, is primarily attributed to their ability to participate in redox cycling reactions.[1] Unlike conventional antioxidants that are consumed in the scavenging process, nitroxides can function catalytically, enabling them to neutralize multiple radical species.[1][2] This process involves the interconversion between three key oxidation states: the nitroxide radical (RNO•), the oxoammonium cation (RNO+), and the hydroxylamine (B1172632) (RNO-H).[3][4]

The foundational reaction pathways are:

-

Reaction with Oxidizing Radicals: The nitroxide radical can be oxidized by certain radicals to form the corresponding oxoammonium cation.[2]

-

Reaction with Reducing Radicals/Species: The oxoammonium cation can be reduced back to the nitroxide radical by reacting with reducing species, such as the superoxide (B77818) radical (O₂⁻•).[5]

-

Reduction to Hydroxylamine: Nitroxides can be reduced to their respective hydroxylamines by cellular reductants like glutathione (B108866) (GSH).[5]

-

Oxidation of Hydroxylamine: The hydroxylamine form can then be oxidized back to the nitroxide radical by reacting with an oxidizing radical, thus completing the catalytic cycle.[1]

This redox cycling allows nitroxides to effectively scavenge a variety of reactive oxygen species (ROS), including superoxide and carbon-centered radicals.[1][4]

References

Methodological & Application

Application Notes: Tempo-9-AC for Intracellular Hydroxyl Radical Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl radical (•OH) is the most reactive of the reactive oxygen species (ROS), capable of indiscriminately damaging biomolecules such as DNA, lipids, and proteins. Its high reactivity and extremely short half-life make it a challenging species to detect accurately within a cellular environment. Understanding the dynamics of intracellular •OH is critical for research into oxidative stress, neurodegenerative diseases, cancer biology, and drug-induced toxicity.

Tempo-9-AC (4-((9-Acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl) is a fluorescent probe that has been utilized for the detection of radical species. It combines the fluorescent properties of an acridine (B1665455) derivative with the radical-scavenging capabilities of a TEMPO (2,2,6,6-tetramethylpiperidinyloxy) moiety. While some reports suggest it may not react directly with hydroxyl radicals, peer-reviewed studies have successfully employed it as a specific probe for •OH, observing a significant increase in fluorescence intensity upon radical generation.[1] This document provides a comprehensive guide based on published evidence for using this compound to detect intracellular hydroxyl radicals.

Principle of Detection

The proposed mechanism for this compound as a hydroxyl radical probe is based on the principle of fluorescence dequenching. In its native state, the paramagnetic TEMPO free radical quenches the fluorescence of the linked acridine fluorophore. When the TEMPO moiety reacts with a highly reactive species like a hydroxyl radical, its own radical nature is eliminated. This "quenches the quencher," leading to a restoration of the acridine's fluorescence and a detectable increase in signal intensity. This "turn-on" fluorescence response is proportional to the amount of hydroxyl radicals scavenged.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available data. Researchers should note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

| Parameter | Value | Reference / Note |

| Molecular Formula | C₂₃H₂₆N₃O₂ | PubChem CID: 90471068 |

| Molecular Weight | 376.5 g/mol | PubChem CID: 90471068 |

| Excitation Wavelength (λex) | ~358 nm | [2] |

| Emission Wavelength (λem) | ~400-500 nm | Inferred based on acridine derivatives. Optimal filter sets should be determined empirically. |

| Reported Working Concentration | 20 µM | Used for in vitro radical detection with purified proteins.[2] |

| Recommended Intracellular Concentration Range | 5 - 25 µM | General starting range for intracellular studies. Optimization is critical. |

| Solvent for Stock Solution | DMSO or DMF | High-quality, anhydrous solvent is recommended. |

Experimental Protocols

These protocols provide a starting point for using this compound in common cell-based assays. Always include appropriate controls , such as untreated cells (negative control) and cells treated with a known hydroxyl radical inducer like H₂O₂ with Fe²⁺ (Fenton reaction) or Menadione (positive control).

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Dissolve 3.77 mg of this compound in 1 mL of anhydrous DMSO.

-

Mix thoroughly by vortexing.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.

-

-

Imaging Buffer:

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) are recommended.

-

For live-cell imaging, ensure the buffer is pre-warmed to 37°C. Phenol red-free medium can also be used to reduce background fluorescence.

-

Protocol 1: Detection in Adherent Cells by Fluorescence Microscopy

This protocol is designed for qualitative and quantitative imaging of hydroxyl radical production in adherent cells.

Methodology:

-

Cell Seeding: Seed adherent cells on glass coverslips or in glass-bottom dishes and culture until they reach the desired confluency.

-

Probe Loading:

-

Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined for each cell type to maximize signal while minimizing toxicity.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Remove the loading solution and wash the cells twice with pre-warmed PBS or imaging buffer to remove excess probe.

-

Induction of Hydroxyl Radicals (Optional):

-

If studying induced •OH production, replace the buffer with fresh, pre-warmed medium containing the stimulus of interest (e.g., drug candidate, H₂O₂, etc.).

-

Incubate for the desired period. Include a vehicle-only control.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filters.

-

Excitation: Use a DAPI or similar filter set with an excitation wavelength around 358 nm.

-

Emission: Collect emission in the blue-to-green range (~400-500 nm).

-

Acquire images using consistent settings (laser power, exposure time, gain) across all samples and controls.

-

-

Data Analysis: Quantify the mean fluorescence intensity of individual cells or defined regions of interest using image analysis software (e.g., ImageJ/Fiji). Normalize the fluorescence intensity to the untreated control group to determine the fold-change in hydroxyl radical production.

Protocol 2: Detection in Suspension Cells by Flow Cytometry

This protocol is suitable for the quantitative analysis of hydroxyl radical levels in a population of suspension or adherent (after trypsinization) cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.

-

Induction of Hydroxyl Radicals (Optional): Treat the cell suspension with the desired stimulus for the appropriate duration. Ensure proper mixing. Include vehicle and positive controls in separate tubes.

-

Probe Loading: Add this compound stock solution directly to the cell suspension to achieve a final concentration of 5-25 µM. Vortex gently to mix.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing:

-

Wash the cells twice with 2 mL of cold PBS to remove excess probe.

-

Centrifuge at ~400 x g for 5 minutes at 4°C between washes.

-

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of cold FACS buffer (e.g., PBS with 1% FBS) for analysis.

-

Flow Cytometry Analysis:

-